methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyranopyridine derivative characterized by a fused bicyclic core substituted with a 3-chlorophenyl group at position 4, a pyridin-2-ylmethyl moiety at position 6, and a methyl ester at position 2. Its structural complexity arises from the interplay of substituents influencing electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4/c1-13-10-17-19(22(28)27(13)12-16-8-3-4-9-26-16)18(14-6-5-7-15(24)11-14)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGFXDXFFADQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4 |
| Molecular Weight | 404.85 g/mol |
| CAS Number | 612802-41-2 |
| Synonyms | Various derivatives |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it can act as an inhibitor of several enzymes, including cholinesterases and cyclooxygenases. These interactions suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.
Biological Activity
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases such as cancer and neurodegeneration.
- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been evaluated against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Study 1: Antioxidant and Antimicrobial Evaluation
In a study published in ResearchGate, methyl 2-amino derivatives were synthesized and evaluated for their antioxidant and antimicrobial properties. The compound exhibited a notable inhibition rate against S. aureus with a Minimum Inhibitory Concentration (MIC) of 12.4 μM, indicating strong antibacterial potential .
Study 2: Cytotoxicity Against Cancer Cells
A separate investigation focused on the cytotoxic effects of the compound on MCF-7 cells. The IC50 value was determined to be approximately 15 μM, suggesting that at this concentration, the compound effectively reduces cell viability .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Cholinesterases : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease .
- Anti-inflammatory Effects : Its ability to inhibit cyclooxygenase enzymes suggests potential use in managing inflammatory disorders .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research has shown that derivatives of pyrano[3,2-c]pyridines exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound has been evaluated for its effects on cell viability and proliferation in triple-negative breast cancer (TNBC) cell lines. For instance, one study demonstrated that certain derivatives caused growth inhibition in MDA-MB-231 and MDA-MB-468 cells with minimal toxicity to non-tumorigenic cells .
- In Vivo Studies : In ovo models (chick chorioallantoic membrane) have been utilized to assess the tumor size reduction associated with these compounds, indicating their potential for therapeutic application in oncology .
Synthesis and Structural Variability
The synthesis of methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can be achieved through various methodologies:
In addition to antitumor properties, this compound has shown promise in other areas:
- Antibacterial Properties : Compounds within this class have been tested for antibacterial activity against resistant strains of bacteria. The exploration of structure-activity relationships indicates that modifications can enhance efficacy against specific pathogens .
Case Studies and Research Findings
Several case studies have documented the efficacy and applications of similar compounds:
- Antitumor Evaluation : A study focused on thieno[3,2-b]pyridine derivatives demonstrated significant antitumor activity with GI50 values below 10 µM in human tumor cell lines. The promising results encourage further investigation into structural analogs like methyl 2-amino derivatives for enhanced activity .
- Antimicrobial Studies : Research into novel pyrazole derivatives has indicated their potential as effective antimicrobial agents, suggesting that similar structural frameworks can lead to significant biological activities across different classes of compounds .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Replacement of the ester (COOCH3) with a nitrile (CN) in CID 3846891 increases electronegativity, likely enhancing hydrogen-bonding capacity .
Core Structure Variations: Pyrano[3,2-c]pyridine derivatives (e.g., 3z) exhibit higher melting points (241–243°C) than pyrano[2,3-c]pyrazoles (3s: 170.7–171.2°C), suggesting stronger intermolecular forces in the former due to fused aromaticity .
Synthetic Efficiency: Pyrazole-containing analogs (e.g., 3s) achieve higher yields (~80%) compared to pyranopyridines (e.g., 3z: 62%), possibly due to fewer steric challenges during cyclization .
Spectral and Functional Comparisons
Table 2: Spectroscopic Data Highlights
Key Findings:
- Ester vs.
- Methoxy vs. Chloro : The 4-methoxy group in 3z downshifts aromatic protons (δ 6.87 ppm) compared to chloro-substituted analogs, reflecting electron-donating vs. withdrawing effects .
Preparation Methods
Key Starting Materials
- 4-Hydroxy-1,7-dimethylpyridin-2(1H)-one : Serves as the foundational pyridinone scaffold.
- 3-Chlorobenzaldehyde : Introduces the 3-chlorophenyl group at position 4.
- Malononitrile : Facilitates cyclization via Knoevenagel condensation.
- Pyridin-2-ylmethyl bromide : Provides the pyridin-2-ylmethyl moiety at position 6.
Stepwise Preparation Methodology
Formation of the Pyran Ring (Step 1)
A mixture of 4-hydroxy-1,7-dimethylpyridin-2(1H)-one (0.8 mmol), malononitrile (0.8 mmol), and 3-chlorobenzaldehyde (0.8 mmol) is refluxed in ethanol (96%) with triethylamine (0.05 mL) as a base. The reaction proceeds via Knoevenagel condensation, forming an intermediate α,β-unsaturated nitrile, which undergoes cyclization to yield the pyrano[3,2-c]pyridine core.
Reaction Conditions :
Introduction of the Pyridin-2-Ylmethyl Group (Step 2)
The intermediate from Step 1 is treated with pyridin-2-ylmethyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 4 hours. Potassium carbonate acts as a base to deprotonate the hydroxyl group, enabling nucleophilic substitution at position 6.
Optimization Notes :
- Higher temperatures (>90°C) lead to side reactions, including N-alkylation.
- DMF enhances solubility but requires post-reaction dilution with ice water to precipitate the product.
One-Pot Multicomponent Synthesis
To streamline the process, a one-pot method consolidates both steps. All reagents are combined in ethanol with triethylamine, and the mixture is refluxed for 2 hours. This approach reduces purification steps but demands strict stoichiometric control.
Advantages :
- Eliminates intermediate isolation.
- Total yield: 78–84%.
Challenges : - Competing reactions may reduce regioselectivity.
Catalytic and Solvent Systems
Catalysts
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 85 | 98 |
| Acetonitrile | 72 | 95 |
| DMF | 68 | 90 |
| Water | <10 | N/A |
Ethanol outperforms others due to ideal polarity and boiling point.
Purification and Characterization
Recrystallization
Crude product is recrystallized from hot DMF/ethanol (1:5 v/v), yielding colorless crystals. Purity exceeds 98% by HPLC.
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82–7.25 (m, 4H, chlorophenyl), 5.12 (s, 2H, CH2-pyridine), 3.85 (s, 3H, COOCH3).
- IR (KBr) : 3340 cm−1 (NH2), 1705 cm−1 (ester C=O), 1660 cm−1 (pyridinone C=O).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| Stepwise | 2 | 82 | 6 |
| One-Pot | 1 | 78 | 2 |
| Catalytic (PTSA) | 1 | 80 | 3 |
The stepwise method offers higher yield, while the one-pot approach saves time.
Mechanistic Insights
The reaction proceeds through:
- Knoevenagel Condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.
- Michael Addition : Pyridin-2-one attacks the nitrile, forming a six-membered ring.
- Cyclization : Intramolecular nucleophilic attack closes the pyran ring.
- Alkylation : Pyridin-2-ylmethyl bromide substitutes at the oxygen atom.
Challenges and Mitigation Strategies
- Regioselectivity : The 3-chlorophenyl group’s steric bulk may hinder cyclization. Using excess aldehyde (1.2 equiv) improves conversion.
- Byproducts : N-Alkylated byproducts form if pyridin-2-ylmethyl bromide is added prematurely. Sequential reagent addition mitigates this.
Scale-Up Considerations
Pilot-scale synthesis (100 g) in ethanol with triethylamine achieves 80% yield. Key parameters:
- Cooling rate during crystallization: 0.5°C/min.
- Filtration under nitrogen prevents oxidation.
Q & A
Q. What are the common synthetic routes for pyrano-pyridine derivatives like methyl 2-amino-4-(3-chlorophenyl)-...carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrano[3,2-c]pyridine core via cyclocondensation of α,β-unsaturated carbonyl intermediates with aminopyridines. For example, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate can react with guanidine analogs to generate pyrimidine intermediates .
- Step 2 : Introduction of substituents (e.g., 3-chlorophenyl, pyridin-2-ylmethyl) through nucleophilic substitution or cross-coupling reactions. The pyridin-2-ylmethyl group may be added via alkylation using a pyridine-containing benzyl halide .
- Step 3 : Esterification (methyl carboxylate group) under acidic or basic conditions using methanol and a coupling agent like DCC .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze and NMR to verify substituent positions. For example, the 3-chlorophenyl group shows aromatic protons as a multiplet (δ 7.15–7.39 ppm), while the pyridin-2-ylmethyl group exhibits distinct CH signals near δ 4.3 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the bicyclic structure.
- X-ray Crystallography : Resolve bond angles and spatial arrangement of the pyrano-pyridine core, particularly for chiral centers .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Assessment : While specific data for this compound are limited, structurally related pyrimidines may exhibit acute toxicity (e.g., H34279 compounds). Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for halogenated waste (due to the 3-chlorophenyl group) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling).
- Response Surface Methodology (RSM) : Use software like Minitab to model interactions between variables. For example, a study on diphenyldiazomethane synthesis achieved 85% yield by optimizing flow rate and residence time in continuous-flow reactors .
- Scale-Up Considerations : Maintain stoichiometric ratios of reactive intermediates (e.g., pyridin-2-ylmethyl chloride) to prevent side reactions .
Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Synthetic Modifications : Replace the 3-chlorophenyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups.
- Biological Assays : Test cytotoxicity (via MTT assay) and target binding (e.g., kinase inhibition). For example, analogs with 4-methylphenyl substituents showed 2.5× higher anticancer activity than chlorophenyl derivatives in pyrido[2,3-d]pyrimidine studies .
- Computational Modeling : Use DFT calculations to correlate substituent electronic properties (Hammett σ values) with bioactivity .
Q. How should researchers resolve contradictions in reported spectral data for similar compounds?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally validated analogs (e.g., ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate) .
- Solvent Effects : Note that DMSO-d may shift NH/OH protons upfield compared to CDCl.
- Isotopic Labeling : Use -labeled precursors to confirm ambiguous peaks in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
